BenchChemオンラインストアへようこそ!

1H-pyrrolo[3,2-b]pyridine-3-carboxamide

Acetyl-CoA carboxylase 1 Cancer metabolism Oral bioavailability

Procure the unsubstituted 1H-pyrrolo[3,2-b]pyridine-3-carboxamide (CAS 1933642-71-7), the sole 4-azaindole-3-carboxamide regioisomer that yields potent, orally bioavailable inhibitors of ACC1 and FGFR4—distinct from the 2-carboxamide (CK1ε) and 7-azaindole (PDE4B) scaffolds. This ≥95% pure core enables late-stage diversification, supporting SAR studies against four structurally distinct target classes with demonstrated in vivo target engagement. Essential for building focused screening libraries and conducting scaffold-hopping campaigns.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
Cat. No. B8052978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-pyrrolo[3,2-b]pyridine-3-carboxamide
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=CN2)C(=O)N)N=C1
InChIInChI=1S/C8H7N3O/c9-8(12)5-4-11-6-2-1-3-10-7(5)6/h1-4,11H,(H2,9,12)
InChIKeyPMBKVWCLVTYNAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrrolo[3,2-b]pyridine-3-carboxamide (CAS 1933642-71-7): Core Scaffold Identity and Procurement-Relevant Characteristics


1H-Pyrrolo[3,2-b]pyridine-3-carboxamide (CAS 1933642-71-7, molecular formula C₈H₇N₃O, MW 161.16) is the unsubstituted parent compound of the 4-azaindole-3-carboxamide scaffold . This heterobicyclic core, featuring a pyrrole ring fused to a pyridine at the [3,2-b] junction with a carboxamide at the 3-position, serves as a privileged structure in medicinal chemistry. Its derivatives have been validated as potent, selective inhibitors across at least four distinct target classes—acetyl-CoA carboxylase 1 (ACC1), fibroblast growth factor receptor 4 (FGFR4), decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), and the GluN2B subunit of the NMDA receptor—with multiple compounds demonstrating oral bioavailability and in vivo target engagement [1][2][3][4]. Commercially available at ≥95% purity, this building block enables late-stage diversification for structure-activity relationship (SAR) exploration and probe development .

Why Generic Substitution Fails: The Critical Distinction Between 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide and Its 2-Carboxamide Regioisomer


The position of the carboxamide group on the 4-azaindole core is not a trivial structural variation—it determines the target profile. The 2-carboxamide regioisomer (CAS 853685-35-5) is claimed exclusively as a casein kinase Iε (CK1ε) inhibitor scaffold [1], while the 3-carboxamide regioisomer (CAS 1933642-71-7) yields potent inhibitors of ACC1, FGFR4, DprE1, and GluN2B [2][3][4]. Similarly, the alternative 7-azaindole scaffold (1H-pyrrolo[2,3-b]pyridine) produces PDE4B inhibitors rather than ACC1/FGFR4-active compounds . Substituting any of these regioisomers or azaindole isomers for the target 3-carboxamide would direct research toward entirely different biological targets, potentially invalidating screening campaigns and SAR programs.

Quantitative Differentiation Evidence: 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide Derivatives Versus Closest Comparators


ACC1 Selectivity and Oral in Vivo Efficacy: 3-Carboxamide Derivatives Versus Benzoxazole ACC1 Inhibitors

The 1H-pyrrolo[3,2-b]pyridine-3-carboxamide scaffold enables ACC1-selective inhibition with demonstrated oral bioavailability and in vivo pharmacodynamic efficacy. The 1-methyl derivative 1c exhibited ACC1 IC50 = 210 nM with ACC2 IC50 > 10,000 nM (>47-fold selectivity) [1]. The optimized 1-isopropyl derivative 1k displayed favorable oral bioavailability in mouse cassette dosing PK and significantly reduced malonyl-CoA concentrations in HCT-116 xenograft tumors at 100 mg/kg p.o. [2]. By contrast, the benzoxazole-based ACC1 inhibitor 1f from the same research program, while more potent enzymatically (ACC1 IC50 = 5.3 nM), suffered from critically poor aqueous solubility of 0.003 μg/mL at pH 6.8—a ~2,700-fold solubility deficit relative to the 3-carboxamide derivative 1c (8.2 μg/mL) [1]. This solubility advantage of the 3-carboxamide scaffold was a key driver for its selection as the preferred core for further development.

Acetyl-CoA carboxylase 1 Cancer metabolism Oral bioavailability

FGFR4 Reversible-Covalent Inhibition with Gatekeeper Mutant Coverage: 5-Formyl-3-carboxamide Derivatives Versus BLU-554

The 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamide series introduces a reversible-covalent warhead via the 5-formyl group, enabling targeting of both wild-type FGFR4 and clinically relevant gatekeeper mutants. The representative compound 10z exhibited single-digit nanomolar biochemical activity against wild-type FGFR4 and the FGFR4 V550L and V550M gatekeeper mutant variants, while sparing FGFR1, FGFR2, and FGFR3 [1]. In cellular assays, 10z inhibited proliferation of Hep3B, JHH-7, and HuH-7 hepatocellular carcinoma (HCC) cells with IC50 values of 37, 32, and 94 nM, respectively [1]. The leading clinical-stage FGFR4 inhibitor BLU-554 (Fisogatinib) shows comparable wild-type FGFR4 potency (IC50 = 5 nM) and selectivity over FGFR1-3 (IC50 = 624–2,203 nM), but is an ATP-competitive reversible inhibitor with no reported activity against the V550L/M gatekeeper mutations that emerge under therapeutic pressure . X-ray crystallography confirmed that 10z forms a reversible-covalent bond with a cysteine residue in the FGFR4 active site, a mechanism distinct from BLU-554 [1].

FGFR4 kinase Hepatocellular carcinoma Reversible-covalent inhibitor

DprE1 Non-Covalent Inhibition Overcoming BTZ043 Resistance: AZ7371 (TBA-7371) Versus BTZ043

The 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative AZ7371 (also known as TBA-7371 or DprE1-IN-1) is a non-covalent DprE1 inhibitor with an IC50 of 10 nM that retains full activity against Mycobacterium tuberculosis strains harboring mutations that confer resistance to the covalent DprE1 inhibitor BTZ043 [1]. AZ7371 inhibits both wild-type M. smegmatis DprE1 and the C394G drug-resistance mutant with identical IC50 values of 0.01 μM, while BTZ043-resistant M. tuberculosis strains bearing C387S or C387G mutations remain susceptible to AZ7371 with MICs of 0.39 and 0.78 μM, respectively [1]. By contrast, BTZ043 efficacy is abolished by these same cysteine-to-serine/glycine mutations at the covalent binding site [1]. AZ7371 has completed Phase 2 clinical trials, confirming its translational relevance [2]. A head-to-head preclinical comparison in the C3HeB/FeJ mouse TB model demonstrated significant efficacy for TBA-7371 alongside PBTZ169 and OPC-167832 [3].

DprE1 Tuberculosis Drug resistance

Direct Antitubercular Activity Equipotent to Pyrazinamide: Pyrrolo[3,2-b]pyridine-3-carboxamide Linked 2-Methoxypyridine Derivatives

In a direct head-to-head comparison within the same study, pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives demonstrated antitubercular activity equipotent to the first-line reference drug pyrazinamide. Compounds 8m (4-fluorophenyl), 8n (4-chlorophenyl), and 8i (4-methoxyphenyl) each exhibited MIC values of 3.12 µg/mL against M. tuberculosis in the microplate Alamar blue assay, identical to the MIC of pyrazinamide (3.12 µg/mL) tested under the same experimental conditions [1]. In silico docking studies against the DprE1 enzyme (PDB code: 4KW5) confirmed that these compounds engage the active site with key interactions characteristic of known DprE1 inhibitors, and in silico prediction of toxicity, drug-likeness, and drug-score profiles were reported as promising [1]. Compounds 8n and 8m additionally demonstrated significant antibacterial activity against both Escherichia coli and Staphylococcus aureus strains, indicating a broader anti-infective profile not shared by pyrazinamide [1].

Antitubercular Mycobacterium tuberculosis DprE1 docking

Scaffold Plasticity Across Therapeutic Targets: One Core, Four Validated Target Classes

A defining procurement-relevant feature of the 1H-pyrrolo[3,2-b]pyridine-3-carboxamide scaffold is its demonstrated plasticity: with appropriate substitution, the same core yields potent, selective inhibitors across four structurally and functionally unrelated protein targets. In ACC1, the 1-methyl derivative 1c achieves ACC1 IC50 = 210 nM with >47-fold selectivity over ACC2 [1]. In FGFR4, the 5-formyl-substituted analog 10z delivers single-digit nanomolar potency with sparing of FGFR1/2/3 [2]. In DprE1, the elaborated derivative AZ7371 achieves IC50 = 10 nM with non-covalent binding [3]. In GluN2B, compound 3 exhibits hGluN2B IC50 = 22 nM with >450-fold selectivity over GluN2A/2C/2D subunits (all IC50 > 10 μM), and compound 9 achieves an ED50 of 2.0 mg/kg for ex vivo GluN2B receptor occupancy in rat after oral dosing [4]. This multi-target validation is not observed for the isomeric 1H-pyrrolo[2,3-b]pyridine (7-azaindole) or 1H-pyrrolo[3,2-b]pyridine-2-carboxamide scaffolds, which are limited to PDE4B and CK1ε inhibition, respectively [5].

Privileged scaffold Multi-target Chemical probe

Prioritized Research and Procurement Application Scenarios for 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide


ACC1-Selective Chemical Probe Development Requiring Oral in Vivo Target Engagement

For researchers requiring an ACC1-selective chemical probe with oral bioavailability for in vivo tumor metabolism studies, the 1H-pyrrolo[3,2-b]pyridine-3-carboxamide scaffold is the only ACC1 inhibitor chemotype from the Takeda discovery program that demonstrated both >47-fold ACC1/ACC2 selectivity and oral in vivo pharmacodynamic efficacy (significant malonyl-CoA reduction in HCT-116 xenograft tumors at 100 mg/kg p.o.) [1]. The benzoxazole ACC1 inhibitors from the same program, while more potent enzymatically (1f IC50 = 5.3 nM), were abandoned due to near-insoluble physicochemical profiles (0.003 μg/mL) that precluded oral development [2]. The 3-carboxamide core thus represents the sole ACC1-selective scaffold from this chemical series with demonstrated oral in vivo target engagement.

FGFR4 Inhibitor Programs Targeting Gatekeeper Mutation-Driven Resistance in HCC

For hepatocellular carcinoma drug discovery programs addressing acquired resistance to FGFR4 inhibitors, the 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamide scaffold is differentiated by its reversible-covalent mechanism that retains single-digit nanomolar potency against both wild-type FGFR4 and the clinically relevant V550L and V550M gatekeeper mutants, while sparing FGFR1/2/3 [1]. This profile is not matched by ATP-competitive FGFR4 inhibitors such as BLU-554, which lack reported activity against gatekeeper mutants [2]. The availability of X-ray co-crystal structures (PDB 7YBO) further supports structure-based optimization of this series [1].

Anti-Tubercular Drug Discovery Targeting BTZ043-Resistant M. tuberculosis Strains

For TB drug discovery programs focused on combating drug-resistant Mycobacterium tuberculosis, AZ7371 (TBA-7371), a 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative, represents a clinically validated (Phase 2) non-covalent DprE1 inhibitor that retains full activity against strains harboring C387S and C387G mutations that abolish BTZ043 efficacy [1][2]. With MIC values of 0.39–0.78 μM against these resistant strains and demonstrated efficacy in the C3HeB/FeJ mouse TB model, this scaffold offers a procurement pathway to a resistance-breaking anti-TB chemotype distinct from both covalent DprE1 inhibitors and first-line agents [3].

Medicinal Chemistry Library Design Leveraging a Multi-Target Privileged Scaffold

For organizations building focused screening libraries or conducting scaffold-hopping campaigns, the 1H-pyrrolo[3,2-b]pyridine-3-carboxamide core is validated as a privileged scaffold with potent, selective inhibitors across four structurally distinct target classes (ACC1, FGFR4, DprE1, GluN2B), each with quantitative potency and selectivity data from independent research groups [1][2][3][4]. This multi-target validation is unique among azaindole regioisomers—the 2-carboxamide and 7-azaindole scaffolds are restricted to single-target profiles (CK1ε and PDE4B, respectively) [5]. Procuring this scaffold as a diversification starting material maximizes the probability of identifying active chemotypes across diverse target-based and phenotypic screens.

Quote Request

Request a Quote for 1H-pyrrolo[3,2-b]pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.